molecular formula C11H10N2O2 B1627213 6-Methoxyquinoline-3-carboxamide CAS No. 71083-30-2

6-Methoxyquinoline-3-carboxamide

Cat. No.: B1627213
CAS No.: 71083-30-2
M. Wt: 202.21 g/mol
InChI Key: NLVPUORRLFNMCP-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carboxamide is a heterocyclic compound with the molecular formula C11H10N2O2 It is a derivative of quinoline, characterized by a methoxy group at the 6-position and a carboxamide group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxyquinoline-3-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with commercially available isovanillin.

    Alkylation: Isovanillin is alkylated with benzyl bromide and potassium carbonate in dimethylformamide (DMF) at 90°C to produce an intermediate compound.

    Nitration: The intermediate is then nitrated with nitric acid at 0°C to form a nitro compound.

    Reduction and Cyclization: The nitro compound undergoes reduction and cyclization to form the quinoline ring structure.

    Methoxylation: The quinoline derivative is then methoxylated to introduce the methoxy group at the 6-position.

    Carboxamidation: Finally, the carboxamide group is introduced at the 3-position to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Catalysts: To accelerate reaction rates and improve efficiency.

    Purification Techniques: Such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Methoxyquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents for substitution reactions.

Major Products

    Oxidation: Produces quinoline-3-carboxylic acid derivatives.

    Reduction: Yields amine derivatives.

    Substitution: Results in various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

6-Methoxyquinoline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyquinoline-3-carboxylic acid
  • 6-Chloroquinoline-3-carboxylic acid
  • 4-Hydroxy-6-nitroquinoline-3-carboxylic acid
  • 2-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide

Uniqueness

6-Methoxyquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 6-position and carboxamide group at the 3-position make it a versatile compound for various applications, distinguishing it from other quinoline derivatives .

Properties

IUPAC Name

6-methoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPUORRLFNMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589209
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71083-30-2
Record name 6-Methoxy-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71083-30-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

380 l of ethanol are added to 49.2 kg of 4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline. The suspension is heated at 45° C. for 30 minutes and then cooled to 20° C. 18.65 kg of triethylamine are added under nitrogen, followed by 1.91 kg of palladium-on-charcoal at 5% (at 60% water content). A stream of hydrogen is passed through under 0.5-0.8 bar at 33° C. for 48 hours. At this time, an HPLC1 control shows that the reaction is complete. The reactor is then vented with nitrogen and the reaction medium is then filtered to remove the catalyst. The filter is then rinsed with ethanol. The filtrate is poured over 750 kg of an aqueous ammonia solution. The reaction medium is then stirred at 25° C. over a period of 4 days. The ethanol is then removed by distillation under reduced pressure at a temperature not exceeding 40-45° C. The suspension thus obtained is cooled to 0-5° C. and stirred for 3 hours at this temperature. The precipitate is filtered off, washed with cold water, and then dried at 60-65° C. under reduced pressure until a constant weight is obtained. 26.5 kg (71%) of 6-methoxyquinoline-3-carboxamide are obtained in the form of a white solid which melts at 93.7-95.7° C. (HPLC% NIS=98.3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 L
Type
reactant
Reaction Step Two
Name
4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline
Quantity
49.2 kg
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.91 kg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
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Reaction Step Five
Quantity
18.65 kg
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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